2,3-diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
2,3-Diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and DNA-intercalating properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,3-diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . The reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid. Recent advancements have also explored the use of nanoparticles like copper-doped cadmium sulfide and cerium (IV) oxide to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Scientific Research Applications
2,3-Diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,3-diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the DNA helix, interfering with DNA replication and transcription, which can lead to cell death in cancer cells . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance in cancer therapy .
Comparison with Similar Compounds
Similar compounds to 2,3-diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline include:
Ellipticine: A naturally occurring alkaloid with anticancer properties.
6-Methyl-6H-indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the diethoxy groups, affecting its solubility and biological activity.
Indolo[2,3-b]quinoxaline derivatives: These compounds vary in their substituents, leading to differences in their pharmacological activities and applications.
This compound stands out due to its unique diethoxy groups, which enhance its solubility and potentially its biological activity compared to other indoloquinoxaline derivatives .
Properties
IUPAC Name |
2,3-diethoxy-6-methylindolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-23-16-10-13-14(11-17(16)24-5-2)21-19-18(20-13)12-8-6-7-9-15(12)22(19)3/h6-11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRXDLKCUSBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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